
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide, also known as 6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide, is a novel small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). This molecule has been studied for its potential therapeutic applications in a variety of diseases, including cancer, metabolic disorders, and inflammatory diseases. Furthermore, this molecule has been studied for its potential to inhibit the growth of certain bacteria and fungi.
Aplicaciones Científicas De Investigación
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of diseases. It has been studied for its potential to inhibit the growth of certain bacteria and fungi, and has been found to be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. Furthermore, it has been studied for its potential to inhibit the growth of certain cancer cells, and has been found to inhibit the growth of a variety of cancer cell lines, including human breast cancer cells and human colon cancer cells. Additionally, it has been studied for its potential to inhibit the growth of certain metabolic disorders, and has been found to be effective against a range of metabolic disorders, including type 2 diabetes and nonalcoholic fatty liver disease.
Mecanismo De Acción
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme involved in the synthesis of pyrimidines, which are important building blocks for DNA and RNA. By inhibiting DHODH, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide prevents the synthesis of pyrimidines, which in turn inhibits the growth of cells.
Biochemical and Physiological Effects
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and has been found to be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. Additionally, it has been found to inhibit the growth of certain cancer cells, and has been found to inhibit the growth of a variety of cancer cell lines, including human breast cancer cells and human colon cancer cells. Furthermore, it has been found to inhibit the growth of certain metabolic disorders, and has been found to be effective against a range of metabolic disorders, including type 2 diabetes and nonalcoholic fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide in laboratory experiments has several advantages and limitations. One advantage is that it is a highly potent inhibitor of DHODH, which makes it a useful tool for studying the enzyme and its role in various diseases. Additionally, it is a relatively small molecule, which makes it easy to synthesize and handle in the laboratory. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide. One potential direction is the development of new formulations of the molecule that are more water-soluble, which would make it easier to use in laboratory experiments. Additionally, further research could be done to explore the potential of the molecule to inhibit the growth of other bacteria and fungi, as well as other cancer cell lines. Furthermore, further research could be done to explore the potential of the molecule to inhibit the growth of other metabolic disorders. Finally, further research could be done to explore the potential of the molecule to be used as a therapeutic agent in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide can be achieved through a three-step synthesis process. The first step involves the reaction of 4-phenoxybenzaldehyde with anhydrous ammonia to produce 4-phenoxybenzylamine. The second step involves the reaction of 4-phenoxybenzylamine with ethyl acetoacetate to produce 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide. The third step involves the reaction of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamideyl-1,6-dihydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide with p-toluenesulfonic acid to produce the final product.
Propiedades
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c28-23(16-27-17-25-22(15-24(27)29)18-7-3-1-4-8-18)26-19-11-13-21(14-12-19)30-20-9-5-2-6-10-20/h1-15,17H,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGWAPNRRCZTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

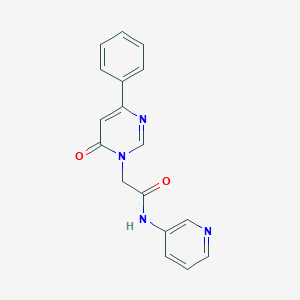
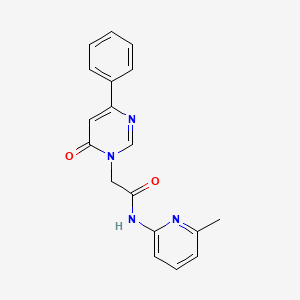
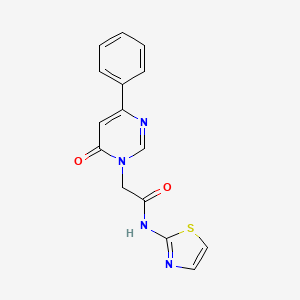
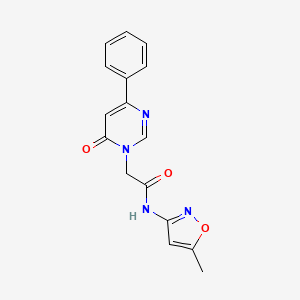
![N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541428.png)
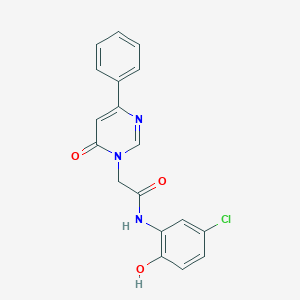
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6541440.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6541445.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541467.png)
![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541471.png)
![3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541477.png)
![3-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541488.png)